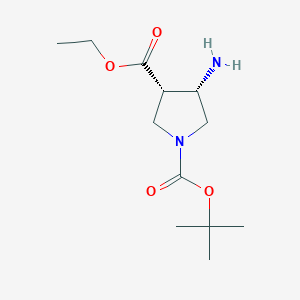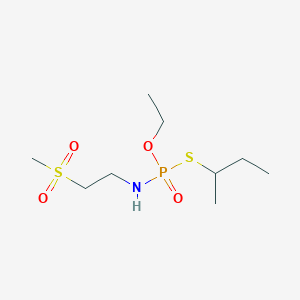![molecular formula C20H22N4O4 B1384862 N-[2-(aminocarbonyl)phenyl]-4-(1-azepanyl)-3-nitrobenzenecarboxamide CAS No. 1092346-15-0](/img/structure/B1384862.png)
N-[2-(aminocarbonyl)phenyl]-4-(1-azepanyl)-3-nitrobenzenecarboxamide
Overview
Description
“N-[2-(aminocarbonyl)phenyl]-4-(1-azepanyl)-3-nitrobenzenecarboxamide” is a chemical compound with the molecular formula C20H22N4O4 . It is used in scientific research and development .
Molecular Structure Analysis
The molecular weight of “this compound” is 382.41 . For a more detailed molecular structure analysis, it would be beneficial to refer to a chemical database or use a molecule editor .Physical And Chemical Properties Analysis
The compound has a molecular weight of 382.41 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Antimicrobial Activity
- The synthesis and study of various compounds related to N-[2-(aminocarbonyl)phenyl]-4-(1-azepanyl)-3-nitrobenzenecarboxamide have shown significant antimicrobial activity. This includes research on derivatives like N-(4-(4-acetylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulphonamide, which demonstrated effectiveness against bacterial species such as Bacillus subtilis and Escherichia coli (Patel, Nimavat, Vyas, & Patel, 2011).
Polymer Chemistry Applications
- Research has explored the use of related compounds in the synthesis of polyamides and polyimides. For instance, aromatic polyamides and polyimides have been synthesized using monomers like N-phenyl-3,3-Bis[4-(p-aminophenoxy)phenyl] phthalimidine, showing properties such as high solubility in polar solvents and stability at high temperatures (Yang & Lin, 1994).
Organic Chemistry and Reaction Studies
- Studies in organic chemistry have focused on the sigmatropic rearrangement of compounds, including those related to this compound. For example, research on the [3,3]sigmatropic rearrangement of N-benzoyl-3,6-dihydro-1,2-oxazine derivatives shows the complexity and potential of these reactions (Kirby & Mackinnon, 1977).
Crystal and Molecular Structures
- X-ray crystallography has been used to determine the crystal and molecular structures of related compounds, providing valuable insights into their physical properties and potential applications (Iwasaki et al., 1988).
Nitric Oxide Donor Studies
- Research into nitric oxide donors has explored compounds with similar structures. For example, studies on 4-Phenyl-3-furoxancarbonitrile, which affords nitric oxide under specific conditions, can provide a framework for understanding the reactivity and potential biological applications of related compounds (Medana et al., 1994).
Safety and Hazards
properties
IUPAC Name |
4-(azepan-1-yl)-N-(2-carbamoylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c21-19(25)15-7-3-4-8-16(15)22-20(26)14-9-10-17(18(13-14)24(27)28)23-11-5-1-2-6-12-23/h3-4,7-10,13H,1-2,5-6,11-12H2,(H2,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVNXISLTAGVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1384791.png)




